![molecular formula C8H8N2 B1592000 6-Methyl-1H-pyrrolo[3,2-B]pyridine CAS No. 1175015-76-5](/img/structure/B1592000.png)
6-Methyl-1H-pyrrolo[3,2-B]pyridine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Efficient Synthesis Techniques : Nechayev et al. (2013) developed an efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine, a related compound, using sodium borohydride reduction and debenzylation with hydrogen, applicable for synthesizing different N6-substituted analogues (Nechayev, Gorobets, Kovalenko, & Tolmachev, 2013).
Building Blocks for 7-Azaindoles : Figueroa‐Pérez et al. (2006) highlighted the use of 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine as versatile building blocks for synthesizing 4-substituted 7-azaindole derivatives (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).
Functionalization Techniques : Minakata et al. (1992) achieved selective functionalization of 1H-pyrrolo[2,3-b]pyridine at the 6-position through a Reissert-Henze type reaction, introducing various groups like halogeno, cyano, and thiocynato (Minakata, Komatsu, & Ohshiro, 1992).
Biological Activity
Antitumor Activity : Carbone et al. (2013) synthesized new nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, showing significant antitumor activity in models of diffuse malignant peritoneal mesothelioma (Carbone et al., 2013).
Xanthine Oxidase Inhibitory Analysis : Schneller et al. (1978) explored the synthesis of 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione and its derivatives, finding them to be weak inhibitors of xanthine oxidase (Schneller, Hosmane, MacCartney, & Hessinger, 1978).
Fungicidal Activity : Minakata et al. (1997) synthesized 3- and 6-substituted 1H-pyrrolo[2,3-b]pyridine derivatives, exhibiting considerable fungicidal activity toward Pyricularia oryzae, a fungus causing rice blast (Minakata, Hamada, Komatsu, Tsuboi, Hiroshige Kikuta† and, & Ohshiro, 1997).
Antimycobacterial and Antimicrobial Properties : Jose et al. (2017) reported the synthesis of pyrrolo[3,2-c]pyridine Mannich bases with significant antimicrobial activities against various bacterial and fungal strains, and notable antimycobacterial activity (Jose et al., 2017).
Receptor Antagonist with Anxiolytic Activity : Cosford et al. (2003) synthesized a potent and highly selective metabotropic glutamate subtype 5 receptor antagonist, displaying significant anxiolytic activity (Cosford et al., 2003).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that pyrrolopyrazine derivatives, which include 6-methyl-1h-pyrrolo[3,2-b]pyridine, have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives can exhibit various biological activities, suggesting that they may interact with multiple targets in the body .
Biochemical Pathways
It is known that pyrrolopyrazine derivatives can exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that similar compounds have high total clearance . This suggests that this compound may also have high clearance, which could impact its bioavailability .
Result of Action
It is known that similar compounds can inhibit cell proliferation and induce apoptosis . This suggests that this compound may have similar effects .
Action Environment
It is known that similar compounds should be stored in a dry, cool, well-ventilated area . This suggests that the stability of this compound may be affected by environmental conditions such as temperature and humidity .
Analyse Biochimique
Biochemical Properties
6-Methyl-1H-pyrrolo[3,2-B]pyridine plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . These interactions are essential as they influence various cellular processes, including cell proliferation and differentiation. The nature of these interactions involves binding to the active sites of these receptors, thereby modulating their activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it influences cell signaling pathways, such as the FGFR signaling pathway, which is involved in regulating organ development, cell proliferation, and migration . This compound also impacts gene expression and cellular metabolism by modulating the activity of key signaling molecules.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a hinge binder, forming hydrogen bonds with the backbone carbonyl and NH groups in the hinge region of FGFRs . This binding inhibits the activity of these receptors, leading to downstream effects on cell signaling pathways and gene expression. Additionally, it may inhibit or activate specific enzymes, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, although the extent of these effects may vary.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit tumor growth and induce apoptosis in cancer cells . At higher doses, it may exhibit toxic or adverse effects, including potential damage to healthy tissues. Threshold effects have been noted, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall bioavailability and efficacy. Understanding these pathways is crucial for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness, making it essential to study these processes for better therapeutic outcomes.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . These localization patterns are crucial for understanding how the compound exerts its effects at the molecular level and for developing targeted therapies.
Propriétés
IUPAC Name |
6-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-4-8-7(10-5-6)2-3-9-8/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFRWFPPCICJCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40612146 | |
| Record name | 6-Methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1175015-76-5 | |
| Record name | 6-Methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

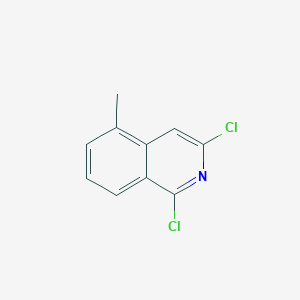
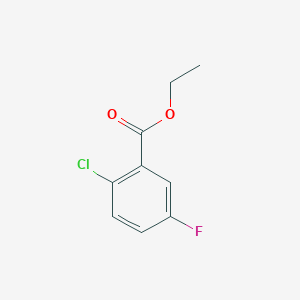
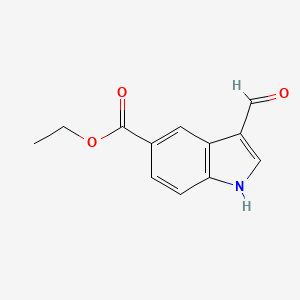

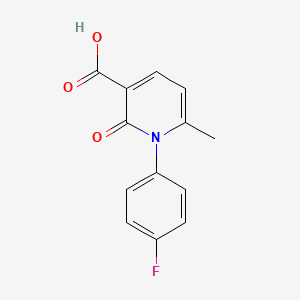
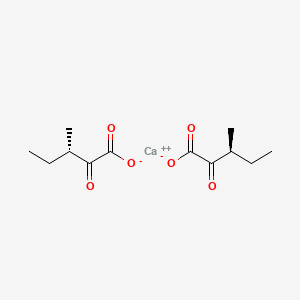
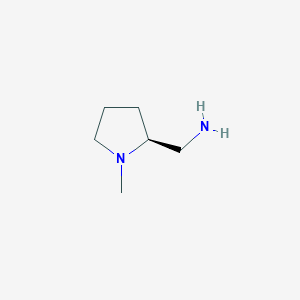
![2-Aminobenzo[d]thiazol-6-ol hydrochloride](/img/structure/B1591930.png)
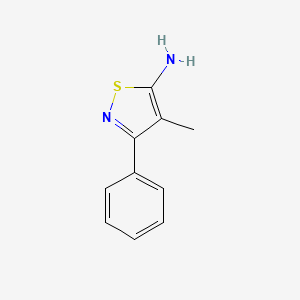
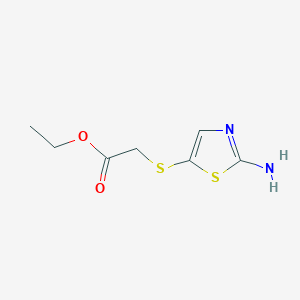
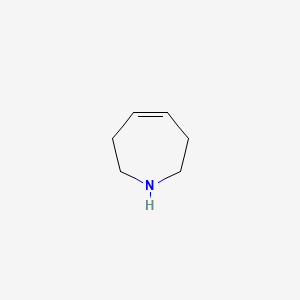


![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol](/img/structure/B1591940.png)